Pharmacopeial Identity: 7,8-Dihydro Isomer Is the Sole EP/USP-Designated Rotigotine Impurity K
Unlike its closest isomer 5,8-dihydro-1-naphthol (CAS 27673-48-9), which is described as a Nadolol intermediate, 1-Naphthalenol, 7,8-dihydro- is exclusively listed in the European Pharmacopoeia as Rotigotine Impurity K and in the USP as Rotigotine Related Compound K. Suppliers provide this compound with detailed characterization data compliant with regulatory guidelines, including HPLC purity ≥95% and structural confirmation by NMR and MS [1][2]. No other dihydronaphthol isomer holds this regulatory designation for Rotigotine impurity profiling.
| Evidence Dimension | Regulatory specification for Rotigotine impurity testing |
|---|---|
| Target Compound Data | Designated as EP Impurity K / USP Related Compound K |
| Comparator Or Baseline | 5,8-Dihydro-1-naphthol: Designated as Nadolol intermediate, no Rotigotine impurity monograph |
| Quantified Difference | Exclusive pharmacopeial designation for Rotigotine; comparator has zero regulatory linkage to Rotigotine analysis |
| Conditions | EP monograph impurity list; USP compendial reference |
Why This Matters
For any laboratory performing Rotigotine release testing or stability studies, procurement of the non-designated isomer would fail audit and regulatory inspection because the pharmacopeial method mandates this exact compound.
- [1] ChemWhat, Rotigotine EP Impurity K CAS#: 51927-48-1, accessed 2026. View Source
- [2] Veeprho, Rotigotine EP Impurity K (Free Base) Technical Datasheet, CAS 51927-48-1, 2025. View Source
